molecular formula C6H7N3O B8007201 1-(6-Aminopyridazin-3-yl)ethan-1-one

1-(6-Aminopyridazin-3-yl)ethan-1-one

Cat. No.: B8007201
M. Wt: 137.14 g/mol
InChI Key: PKMJAVOQKCQJOF-UHFFFAOYSA-N
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Description

1-(6-Aminopyridazin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9N3O It features a pyridazine ring substituted with an amino group at the 6-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Aminopyridazin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with ethylamine, followed by oxidation to introduce the ethanone group. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent production. The use of automated systems allows for precise control over reaction parameters, leading to scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(6-Aminopyridazin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Produces oxo derivatives.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated compounds.

Scientific Research Applications

1-(6-Aminopyridazin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(6-Aminopyridazin-3-yl)ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the ethanone group can participate in various chemical interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Aminopyridin-3-yl)ethan-1-one
  • 1-(6-Aminopyrimidin-3-yl)ethan-1-one
  • 1-(6-Aminopyrazin-3-yl)ethan-1-one

Uniqueness

1-(6-Aminopyridazin-3-yl)ethan-1-one is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to pyridine, pyrimidine, and pyrazine analogs. These differences can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

1-(6-aminopyridazin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMJAVOQKCQJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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